molecular formula C5H9ClN2S B2591443 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride CAS No. 17496-22-9

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride

Cat. No.: B2591443
CAS No.: 17496-22-9
M. Wt: 164.65
InChI Key: AAMIRQOBJINRNV-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride (CAS: 3251-69-2) is an endogenous metabolite with a molecular formula of C₅H₇ClN₂O₂ and a molecular weight of 162.57 g/mol . Structurally, it consists of an imidazole ring substituted at the 5-position with an ethanethiol group and a hydrochloride salt. It is synthesized via reactions involving imidazole derivatives and hydrochloric acid, with purity levels typically ≥98% .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRQOBJINRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCS.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can participate in reduction reactions, often leading to the formation of dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound's structure allows it to participate in several chemical reactions:

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction : The imidazole ring can undergo reduction to form dihydroimidazole derivatives.
  • Substitution : Hydrogen atoms on the imidazole ring can be substituted with various functional groups.

These reactions enable the compound to serve as a versatile building block in organic synthesis and coordination chemistry.

Chemistry

In synthetic chemistry, 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is utilized as a building block for complex organic molecules. Its ability to form stable complexes with metal ions makes it suitable for developing catalysts and sensors.

Biology

The compound is being investigated for its potential as an enzyme inhibitor or modulator. Notably, it has shown promise in inhibiting cysteine proteases, which play critical roles in various biological processes. This property could be leveraged for drug development targeting specific diseases.

Medicine

Research indicates that this compound may possess significant therapeutic potential. Studies have reported its antibacterial, antifungal, and antiviral activities, making it a candidate for developing novel antimicrobial agents. Additionally, preliminary findings suggest anticancer properties, as it can inhibit the growth and proliferation of cancer cells.

Industry

In industrial applications, the compound is explored for its potential in creating new materials with specific properties. Its ability to self-assemble into structures like nanotubes and vesicles opens avenues for drug delivery systems and tissue engineering.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited antimicrobial activity against various pathogens. The compound was tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, showing effective inhibition at low concentrations.
  • Anticancer Properties : In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species generation.
  • Enzyme Inhibition : Research highlighted its role as an inhibitor of nitric oxide synthase (NOS), which is crucial in regulating vascular tone and immune response. The IC50 values obtained from experiments suggest that it could serve as a lead compound for developing selective NOS inhibitors.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituted Imidazole Derivatives with Indole Groups

Examples :

  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77)
  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-4-bromo-1H-indole (78)
  • 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (79)
Property Target Compound Compound 77 Compound 78 Compound 79
Molecular Formula C₅H₇ClN₂O₂ C₁₉H₁₄ClN₃ C₁₉H₁₄BrN₃ C₂₀H₁₇N₃O
Molecular Weight (g/mol) 162.57 345.09 389.04 347.09
Key Substituent Ethanethiol + HCl Chloro-indole Bromo-indole Methoxy-indole
Biological Relevance Endogenous metabolite Anticancer research Anticancer research Antioxidant studies

Key Differences :

  • The target compound lacks the indole moiety present in compounds 77–79, which are designed for structure-activity relationship (SAR) studies in anticancer and antioxidant research .

Hydrochloride Salts of Imidazole-Derived Phenolic Compounds

Example :

  • 2-(2,2-Dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)benzene-1,3,5-triol hydrochloride (Im1Phl)
Property Target Compound Im1Phl
Molecular Formula C₅H₇ClN₂O₂ C₂₀H₂₁ClN₂O₃
Molecular Weight (g/mol) 162.57 372.85
Key Substituent Ethanethiol + HCl Phenolic groups
Application Metabolic studies Antioxidant activity

Key Differences :

  • Im1Phl incorporates phenolic groups, enhancing its radical-scavenging capacity, whereas the target compound’s thiol group may participate in redox reactions or metal chelation .
  • Im1Phl’s synthesis involves coupling imidazole oxides with phenols, contrasting with the simpler hydrochloride salt formation of the target compound .

Ethanol and Amine-Substituted Imidazole Derivatives

Examples :

  • 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS: 180307-01-1)
  • 2-(1H-Imidazol-1-yl)ethanamine hydrochloride (CAS: 93668-43-0)
Property Target Compound Ethanol Derivative Amine Derivative
Molecular Formula C₅H₇ClN₂O₂ C₅H₉ClN₂O C₅H₁₀ClN₃
Molecular Weight (g/mol) 162.57 160.59 159.61
Functional Group Ethanethiol + HCl Hydroxyl + HCl Amine + HCl
Reactivity Thiol-disulfide exchange Alcohol oxidation Amine protonation

Key Differences :

  • The ethanol derivative’s hydroxyl group increases hydrophilicity, whereas the amine derivative’s basicity may enhance solubility in acidic environments .
  • The target compound’s thiol group offers unique reactivity in forming disulfide bonds, relevant in enzyme inhibition or metal coordination .

Thiol-Containing Heterocycles

Example :

  • 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4)
Property Target Compound Oxadiazole-Thiol
Molecular Formula C₅H₇ClN₂O₂ C₁₁H₈N₄OS
Molecular Weight (g/mol) 162.57 260.27
Core Structure Imidazole + thiol Oxadiazole + thiol
Synthesis HCl salt formation Carbon disulfide reaction

Key Differences :

  • The oxadiazole-thiol compound’s synthesis involves carbon disulfide and hydrazide, contrasting with the target compound’s straightforward salt formation .
  • Oxadiazole derivatives are often explored for antimicrobial activity, whereas the target compound’s role is primarily metabolic .

Branched Amine-Substituted Imidazoles

Example :

  • 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride (CAS: 2650205-80-2)
Property Target Compound Branched Amine
Molecular Formula C₅H₇ClN₂O₂ C₇H₁₄ClN₃
Molecular Weight (g/mol) 162.57 175.66
Substituent Linear ethanethiol Branched methylamine
Potential Use Metabolic studies Drug delivery systems

Key Differences :

  • The branched amine’s steric bulk may hinder membrane permeability compared to the target compound’s linear structure .
  • The amine group’s basicity could enhance interactions with biological targets like ion channels .

Data Tables

Table 1: Molecular Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application Reference
2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride C₅H₇ClN₂O₂ 162.57 Ethanethiol + HCl Metabolic studies
Compound 77 C₁₉H₁₄ClN₃ 345.09 Chloro-indole Anticancer research
Im1Phl C₂₀H₂₁ClN₂O₃ 372.85 Phenolic groups Antioxidant activity
2-(1H-Imidazol-5-yl)ethanol HCl C₅H₉ClN₂O 160.59 Hydroxyl + HCl Solubility studies

Biological Activity

2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H9_9ClN2_2S
  • Molecular Weight : 164.65 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with imidazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antifungal properties. For instance, related compounds have been effective against Candida albicans, demonstrating comparable efficacy to established antifungal agents like miconazole and ketoconazole . The mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol synthesis.

Anticancer Potential

Imidazole-containing compounds have also been investigated for their anticancer properties. They can act as hypoxia-selective agents, enhancing the efficacy of radiotherapy in hypoxic tumor environments. This is particularly relevant as hypoxic conditions in tumors often lead to treatment resistance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalEffective against Candida albicans, comparable to miconazole
AnticancerHypoxia-selective agent; enhances radiotherapy efficacy
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways

Case Studies

  • Antifungal Efficacy :
    In a study assessing the antifungal activity of imidazole derivatives, this compound exhibited significant inhibition against Candida albicans. The compound was tested both in vitro and in vivo, showing promising results comparable to ketoconazole when administered orally .
  • Hypoxia Selectivity in Cancer Therapy :
    A recent investigation into the use of nitroimidazole complexes demonstrated that compounds similar to 2-(1H-Imidazol-5-yl)ethanethiol can selectively target hypoxic cancer cells, which are typically resistant to conventional therapies. In animal models, these compounds showed enhanced uptake in tumors under low oxygen conditions, indicating a potential for improved therapeutic outcomes in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling of imidazole derivatives with ethanethiol precursors. For example, brominated pyridine intermediates (e.g., 5-bromo-2-pyridyl derivatives) can undergo substitution with aminoethanethiol groups under controlled pH and temperature (40–60°C) in polar aprotic solvents like DMF or ethanol . Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Yield optimization requires strict control of stoichiometry, reaction time, and inert atmospheres to prevent oxidation of the thiol group .

Q. How should researchers characterize the purity and structural integrity of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:

  • Purity : Titrimetric analysis (e.g., argentometric titration for thiol quantification) and HPLC with UV detection (λ = 254 nm) .
  • Structural Confirmation : 1H NMR^1\text{H NMR} (δ 1.5–2.0 ppm for thiol protons; imidazole ring protons at δ 7.0–8.5 ppm) and 13C NMR^{13}\text{C NMR} (imidazole carbons at 120–140 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+^+) .

Q. What are the stability profiles of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride under various storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability tests indicate:

  • Short-term : Store at 4°C in airtight, amber vials under nitrogen to prevent thiol oxidation.
  • Long-term : Lyophilized samples stored at -20°C retain >90% purity for 12 months. Avoid aqueous solutions at neutral/basic pH, which accelerate degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:

  • Reproducibility Checks : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).
  • Batch Analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) across studies .
  • Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for specific enzymes/receptors .

Q. What strategies improve the synthesis scalability of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride while minimizing by-products?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and improve post-reaction separation .
  • Catalysis : Use Pd/C or Cu(I) catalysts for coupling steps to enhance regioselectivity and reduce reaction time .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches predict the interaction mechanisms of 2-(1H-Imidazol-5-yl)ethanethiol hydrochloride with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites on the imidazole-thiol structure .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or histamine receptors. Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate thiol group electronegativity and imidazole ring planarity with experimental IC50_{50} values for activity prediction .

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